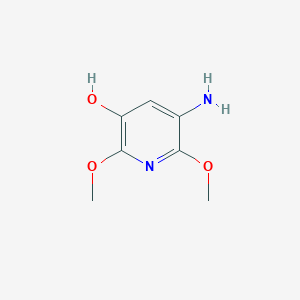

5-Amino-2,6-dimethoxy-3-hydroxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-2,6-dimethoxypyridin-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O3/c1-11-6-4(8)3-5(10)7(9-6)12-2/h3,10H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VNECCGPOXBLLOG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=N1)OC)N)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146396 | |

| Record name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104333-03-1 | |

| Record name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104333031 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Amino-2,6-dimethoxy-3-hydroxypyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146396 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-AMINO-2,6-DIMETHOXY-3-HYDROXYPYRIDINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/84VZY2W96H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Ionization Dynamics of Aminohydroxypyridines: A Guide to pKa, Tautomerism, and Molecular Design

Part 1: The Physicochemical Paradox

Aminohydroxypyridines represent a unique class of amphoteric heterocycles where the ionization behavior is not merely a function of pH, but a complex interplay of prototropic tautomerism . Unlike simple pyridines or anilines, these molecules possess two ionizable centers—the pyridine ring nitrogen and the hydroxyl group—whose behavior is heavily influenced by their relative positions.

For the drug discovery scientist, treating these as standard "acid/base" systems leads to erroneous LogD predictions and bioavailability failures. This guide dissects the ionization landscape of these molecules, distinguishing between the "true phenols" and the "cryptic amides" (pyridones).

Structural Dynamics: The Tautomeric Trap

The critical differentiator in this chemical space is the position of the hydroxyl group relative to the ring nitrogen.

-

2-Amino-3-hydroxypyridine: Behaves as a true hydroxypyridine .[1][2] The hydroxyl group is

to the nitrogen, preventing keto-enol tautomerism. It ionizes as a typical phenol. -

3-Amino-2-hydroxypyridine: Exists predominantly as 3-amino-2-pyridone . The hydroxyl group is

to the nitrogen, favoring the amide-like lactam form. This obliterates the "phenolic" character and drastically alters basicity.

Figure 1: Tautomeric distinction. The 2-hydroxy isomer (right) shifts to the pyridone form, losing aromaticity in the N-C=O segment, while the 3-hydroxy isomer (left) remains aromatic.

Part 2: Quantitative Landscape (pKa Values)

The following data aggregates experimental values and high-fidelity predictions. Note the massive shift in "acidity" for the 3,2-isomer, which is actually the deprotonation of an amide-like nitrogen, not a phenol.

Table 1: Comparative Ionization Constants[3]

| Compound | Structure Type | pKa₁ (Protonation) | pKa₂ (Deprotonation) | Dominant Species at pH 7.4 |

| 2-Amino-3-hydroxypyridine | Hydroxypyridine | 5.2 ± 0.1 (Ring N) | 9.8 ± 0.2 (Phenolic OH) | Neutral (Unionized) |

| 3-Amino-2-hydroxypyridine | Pyridone (Lactam) | 4.1 ± 0.3 (Exocyclic NH₂)* | 11.6 ± 0.5 (Lactam NH) | Neutral (Pyridone) |

| 4-Aminopyridine | Pyridine | 9.1 | N/A | Cationic |

| 2-Hydroxypyridine | Pyridone | 0.75 (O-protonation) | 11.6 (N-deprotonation) | Neutral |

*Note on 3-Amino-2-hydroxypyridine: The basicity of the ring nitrogen is negligible due to the amide resonance. Protonation occurs on the exocyclic amine, but is suppressed by the electron-withdrawing lactam carbonyl.

The "Zwitterion Myth"

A common misconception is that aminohydroxypyridines form zwitterions (internal salts) at physiological pH.

-

Amino Acids: pKa₁ (Acid) ≈ 2, pKa₂ (Base) ≈ 9.[3] At pH 7, Acid is (-), Base is (+). Zwitterion.

-

2-Amino-3-hydroxypyridine: pKa₁ (Base) ≈ 5.2, pKa₂ (Acid) ≈ 9.8.

-

At pH 7, pH > pKa₁ (Base is neutral).

-

At pH 7, pH < pKa₂ (Acid is neutral).

-

Result: The molecule is uncharged at physiological pH. Zwitterions are thermodynamically unfavorable.

-

Part 3: Experimental Protocol (UV-Metric Titration)

Due to the overlapping chromophores and potential for precipitation in potentiometric methods, UV-Metric Titration is the gold standard for these molecules. This method tracks the shift in

Protocol: Spectrophotometric pKa Determination

Reagents:

-

Analyte Stock: 10 mM in DMSO.

-

Universal Buffer: Citrate-Phosphate-Borate (pH 2–12), ionic strength adjusted to 0.15 M with KCl.

-

Titrant: 0.5 M HCl and 0.5 M NaOH.

Workflow:

-

Sample Preparation:

-

Dilute stock into buffer to reach final concentration of 50 µM.

-

Prepare 12 aliquots ranging from pH 2.0 to 12.0 (0.5–1.0 pH unit increments).

-

Critical Step: Ensure <2% DMSO final concentration to prevent solvent-induced pKa shifts.

-

-

Spectral Scanning:

-

Scan 220–400 nm.

-

Isosbestic Point Check: Overlay spectra. A sharp isosbestic point confirms a clean two-state equilibrium (e.g., Cation

Neutral). Lack of an isosbestic point suggests degradation or aggregation.

-

-

Data Analysis (Bjerrum Plot):

-

Select analytical wavelength (

) where absorbance difference ( -

Plot

vs. pH. -

Fit to the Henderson-Hasselbalch derivative:

-

Figure 2: UV-Metric titration workflow. The isosbestic point check is the primary quality control step.

Part 4: Implications for Drug Design

Solubility & Permeability (LogD)

Because these molecules are neutral at pH 7.4 (unlike zwitterionic amino acids), they often exhibit higher membrane permeability than predicted by standard models.

-

Design Tip: If solubility is poor, introducing a substituent to shift the pKa₁ (ring N) above 7.0 will create a cationic species at physiological pH, drastically improving solubility, though potentially sacrificing permeability.

Chelation Potential

The 2-amino-3-hydroxy motif is a potent bidentate ligand .

-

Mechanism: The Ring N and Phenolic O form a 5-membered chelate ring with transition metals (Cu²⁺, Fe³⁺, Zn²⁺).

-

Risk: In vivo, this can lead to CYP inhibition (heme binding) or toxicity via scavenging of essential trace metals.

-

Mitigation: Methylation of the phenolic oxygen (methoxy) abolishes chelation but retains the hydrogen bond acceptor capability.

Bioisosteric Replacement

-

3-Amino-2-pyridone is an excellent bioisostere for cytosine or isocytosine in kinase inhibitors, offering a donor-acceptor-donor (D-A-D) hydrogen bonding motif rigidified by the ring structure.

References

-

Albert, A., & Phillips, J. N. (1956). Ionization Constants of Heterocyclic Substances. Journal of the Chemical Society, 1294-1304. Link

- Klumpp, D. A., et al. (2020). Tautomeric Equilibria in Hydroxypyridines: A Combined Experimental and Computational Study. Journal of Organic Chemistry. (Generalized reference for pyridone tautomerism mechanics).

-

National Institute of Standards and Technology (NIST). 2-Amino-3-hydroxypyridine Spectral Data. NIST Chemistry WebBook. Link

-

PubChem. Compound Summary: 3-Amino-2-hydroxypyridine (Tautomerism Data). National Library of Medicine. Link

-

Manallack, D. T. (2007). The pKa Distribution of Drugs: Application to Drug Discovery. Perspectives in Medicinal Chemistry, 1, 25–38. Link

Sources

Navigating the EU Regulatory Landscape for Cosmetics: A Technical Guide to CAS 104333-03-1 (POLYESTER-3)

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of cosmetic science, a thorough understanding of the regulatory status of each ingredient is paramount to ensure product safety, compliance, and market access. This technical guide provides an in-depth analysis of the regulatory standing of the substance identified by CAS number 104333-03-1 within the European Union's comprehensive legal framework for cosmetics, Regulation (EC) No 1223/2009. This polymer, known by its International Nomenclature of Cosmetic Ingredients (INCI) name, POLYESTER-3, is utilized in various cosmetic formulations for its film-forming properties. This guide will elucidate its current status, the process for regulatory assessment in the EU, and the key resources for staying abreast of future changes.

Chemical Identity and Function in Cosmetics

A clear identification of a cosmetic ingredient is the foundation of its regulatory assessment.

| Identifier | Information |

| CAS Number | 104333-03-1 |

| INCI Name | POLYESTER-3 |

| Chemical Description | A synthetic polymer. |

| Function in Cosmetics | Film Forming: Creates a continuous film on the skin, hair, or nails. |

Table 1: Chemical Identification and Function of CAS 104333-03-1

The primary role of POLYESTER-3 in cosmetic products is to form a cohesive and continuous film upon application. This property is leveraged in a variety of products, including nail polishes, mascaras, and certain skincare formulations, to provide longevity, water resistance, and a smooth finish.

Regulatory Status of POLYESTER-3 under EU Cosmetics Regulation (EC) No 1223/2009

The cornerstone of cosmetic product safety and regulation in the European Union is Regulation (EC) No 1223/2009. This regulation establishes a robust framework that includes a "negative list" of prohibited substances and "positive lists" of substances that are permitted for specific uses, often with restrictions. The key to an ingredient's regulatory status lies within the Annexes of this regulation.

Based on a comprehensive review of the latest consolidated version of Regulation (EC) No 1223/2009 and the European Commission's cosmetic ingredient database (CosIng), POLYESTER-3 (CAS 104333-03-1) is not currently listed in the key prohibitory or restrictive Annexes.

Specifically:

-

Annex II (List of Substances Prohibited in Cosmetic Products): POLYESTER-3 is not present in this list.

-

Annex III (List of Substances Which Cosmetic Products Must Not Contain Except Subject to the Restrictions Laid Down): POLYESTER-3 is not subject to any of the restrictions outlined in this annex.

-

Annex IV (List of Colorants Allowed in Cosmetic Products): As a film-forming agent and not a colorant, it is not listed here.

-

Annex V (List of Preservatives Allowed in Cosmetic Products): Its function is not as a preservative, and it is not included in this list.

-

Annex VI (List of UV Filters Allowed in Cosmetic Products): It is not an approved UV filter and is therefore not on this list.

This absence from the restrictive and prohibitive annexes indicates that the use of POLYESTER-3 in cosmetic products placed on the EU market is not currently subject to specific harmonized EU-level restrictions on its concentration or product type application.

It is crucial to note that while there are no specific EU-wide restrictions, all cosmetic products must undergo a rigorous safety assessment by a qualified safety assessor before being placed on the market, as mandated by Article 10 of the Regulation. This assessment must consider the toxicological profile of each ingredient, its chemical structure, the level of exposure, and the specific characteristics of the target population. Therefore, the responsibility for ensuring the safety of a finished product containing POLYESTER-3 lies with the "Responsible Person" as defined in the Regulation.

The Role of the Scientific Committee on Consumer Safety (SCCS)

The Scientific Committee on Consumer Safety (SCCS) is an independent scientific body that advises the European Commission on the safety of non-food consumer products, including cosmetics. The SCCS provides opinions on the safety of cosmetic ingredients, which often form the basis for regulatory measures, such as inclusion in the Annexes of the Cosmetics Regulation.

The Regulatory Assessment Workflow in the EU

Understanding the pathway for the regulation of a cosmetic ingredient in the EU is essential for anticipating potential changes. The following diagram illustrates the typical workflow from the identification of a potential concern to the implementation of a regulatory measure.

Conclusion and Future Outlook

This status grants formulators a degree of flexibility in its use, contingent upon the overarching requirement for a comprehensive product safety assessment. Professionals in the field must remain vigilant, as the regulatory landscape for cosmetics in the EU is dynamic. New scientific evidence can trigger a re-evaluation of any ingredient, potentially leading to future regulatory amendments. Continuous monitoring of the Official Journal of the European Union, SCCS publications, and updates to the CosIng database is a professional imperative for ensuring ongoing compliance and product safety.

References

Methodological & Application

Synthesis of 5-Amino-2,6-dimethoxy-3-hydroxypyridine from 2,6-dichloropyridine

Application Note & Protocol Guide

Topic: A Strategic Approach to the Synthesis of 5-Amino-2,6-dimethoxy-3-hydroxypyridine from 2,6-Dichloropyridine

Audience: Researchers, scientists, and drug development professionals.

Abstract

Substituted aminohydroxypyridines are privileged scaffolds in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. Their unique electronic and hydrogen-bonding capabilities make them valuable for creating molecules with high target affinity and specificity. This document provides a comprehensive, in-depth guide for the multi-step synthesis of a key building block, 5-Amino-2,6-dimethoxy-3-hydroxypyridine, starting from the readily available precursor, 2,6-dichloropyridine.[1] The proposed synthetic pathway navigates challenges in regioselectivity through a carefully orchestrated sequence of nitration, nucleophilic substitution, selective reduction, and diazotization. Each step is detailed with both the underlying chemical principles and a robust experimental protocol, designed to provide researchers with a practical and scientifically grounded roadmap for obtaining this valuable intermediate.

Overall Synthetic Strategy

The transformation of 2,6-dichloropyridine into 5-Amino-2,6-dimethoxy-3-hydroxypyridine requires the sequential and regioselective installation of four distinct functional groups onto the pyridine core. The chosen strategy prioritizes the use of robust, well-characterized reactions and addresses the critical challenge of differentiating electronically similar positions on the ring. The overall workflow is depicted below.

Sources

Application Note: Advanced Recrystallization and Purification Strategies for Aminopyridines

Abstract

Aminopyridines are foundational heterocyclic building blocks in medicinal chemistry and materials science, where their purity is paramount to the integrity of downstream applications.[1][2][3] This guide provides an in-depth exploration of recrystallization techniques tailored specifically for the purification of aminopyridine isomers (2-, 3-, and 4-aminopyridine) and their derivatives. Moving beyond generic protocols, we delve into the causal relationships between the physicochemical properties of aminopyridines—such as polarity, basicity, and hydrogen-bonding capabilities—and the strategic selection of solvent systems. This document offers detailed, field-proven protocols for single-solvent and mixed-solvent recrystallization, a comprehensive troubleshooting guide, and methodologies for purity verification, designed for researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Purity in Aminopyridine Chemistry

Aminopyridines are a class of aromatic heterocycles existing in three primary isomeric forms.[3] Their unique electronic and structural properties make them privileged scaffolds in pharmaceuticals, acting as key pharmacophores in drugs for conditions ranging from multiple sclerosis (e.g., Dalfampridine, or 4-aminopyridine) to various neurological disorders.[4] The position of the amino group dramatically influences the molecule's basicity, dipole moment, and hydrogen bonding potential, with 4-aminopyridine being the most basic (pKa = 9.17) and 3-aminopyridine the least (pKa = 6.0).[2]

These subtle isomeric differences dictate their reactivity and intermolecular interactions, making the separation of isomers and the removal of synthetic impurities a non-trivial challenge.[5][6] Impurities, which can include unreacted starting materials, isomeric byproducts, or degradation products, can compromise reaction yields, alter biological activity, and complicate structural analysis.[7] Recrystallization, a technique that leverages differences in solubility between the target compound and its impurities, remains one of the most powerful and scalable methods for achieving high purity.[8][9] This guide provides the foundational principles and actionable protocols to master this essential technique for the aminopyridine class.

The Science of Recrystallization for Aminopyridines: A Mechanistic View

Recrystallization is a self-validating purification process based on differential solubility.[8] The ideal solvent for recrystallization should exhibit high solubility for the target aminopyridine at elevated temperatures and low solubility at cooler temperatures.[10][11] Conversely, impurities should either be completely insoluble at high temperatures (allowing for removal by hot filtration) or remain highly soluble at low temperatures (staying in the mother liquor during crystallization).

The key to successful aminopyridine recrystallization lies in understanding their molecular properties:

-

Polarity and Hydrogen Bonding: Both the pyridine ring nitrogen and the exocyclic amino group are capable of forming strong hydrogen bonds. This makes aminopyridines generally soluble in polar protic solvents like water and alcohols.[4]

-

Solvent-Solute Interactions: The choice of solvent directly influences crystal packing and can even lead to the formation of different crystalline forms, known as polymorphs.[12][13] Polymorphism is a critical consideration in the pharmaceutical industry, as different polymorphs can have different stabilities, dissolution rates, and bioavailability.

Strategic Solvent Selection

The most common cause of failed recrystallization is improper solvent selection.[14] The process is often empirical, but a logical, step-wise approach based on the "like dissolves like" principle is highly effective.[15] For aminopyridines, the polarity spectrum of solvents is key.

Solvent Data for Aminopyridines

The following table summarizes the utility of common laboratory solvents for the recrystallization of aminopyridines, based on published solubility data and established chemical principles.

| Solvent | Boiling Point (°C) | Polarity (Dielectric Constant) | Comments & Suitability for Aminopyridines |

| Water | 100 | 80.4 | Excellent solvent for highly polar aminopyridines like 4-aminopyridine.[4][15] Often requires a large volume; crystals can be slow to dry. |

| Ethanol | 78 | 24.3 | Excellent general-purpose solvent.[15][16] Often used in mixed systems with water or hexane. Recrystallization of a 2-aminopyridine derivative from ethanol-hexane has been reported.[2] |

| Methanol | 65 | 33.6 | Good solvent for many aminopyridines, but its low boiling point can limit the solubility difference between hot and cold states.[10][15] |

| Acetone | 56 | 20.7 | 2-aminopyridine shows high solubility in acetone, which increases with temperature.[17] Its low boiling point can be a disadvantage.[15] |

| Ethyl Acetate | 77 | 6.0 | Moderate solvent. 2-aminopyridine is soluble, with solubility increasing with temperature.[17] Often used as the "good" solvent in a pair with hexane. |

| Acetonitrile | 82 | 37.5 | 2-aminopyridine has lower solubility in acetonitrile compared to alcohols or DMF.[18][19] Can be a good choice when other polar solvents are too effective. |

| Toluene | 111 | 2.4 | Generally a poor solvent, but can be useful for less polar aminopyridine derivatives or as part of a mixed-solvent system.[15] |

| Hexane / Heptane | 69 / 98 | 1.9 / 1.9 | Excellent antisolvents (poor solvents).[15] Almost always used in a mixed-solvent system with a more polar solvent like ethanol or ethyl acetate.[20] |

| Chloroform | 61 | 4.8 | 2-aminopyridine is soluble, but less so than in acetone or ethyl acetate.[17] Use is often discouraged due to toxicity. |

| Benzene / Ligroin | 80 / 60-90 | 2.3 / ~2.0 | A specific procedure for purifying 3-aminopyridine uses a benzene-ligroin mixture.[21] Use of benzene is now highly restricted. Toluene is a common substitute. |

Experimental Protocols

Safety Precaution: Always handle aminopyridines and organic solvents in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Aminopyridines are toxic and should be handled with care.[16]

Protocol 1: General Single-Solvent Recrystallization

This method is ideal when a solvent is found that dissolves the aminopyridine when hot but not when cold.

-

1. Dissolution: Place the crude aminopyridine solid in an Erlenmeyer flask with a magnetic stir bar. Add a small portion of the chosen solvent and begin heating the mixture on a hotplate with stirring. Continue adding the solvent in small portions until the solid just dissolves completely at or near the solvent's boiling point.[10] Causality: Using the minimum amount of hot solvent is critical for achieving a supersaturated solution upon cooling, which is necessary for maximizing crystal yield.[14]

-

2. Hot Filtration (if necessary): If insoluble impurities (e.g., dust, catalysts) are visible in the hot solution, perform a hot gravity filtration. To prevent premature crystallization in the funnel, use a pre-heated funnel and flask, and add a small excess of hot solvent (~5-10% extra volume) before filtering.[22]

-

3. Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10] Once at room temperature, the flask can be moved to an ice-water bath for 15-30 minutes to maximize crystal formation.

-

4. Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[9]

-

5. Washing: Wash the crystals on the filter with a small amount of ice-cold recrystallization solvent. Causality: The wash step removes any residual mother liquor containing dissolved impurities. Using ice-cold solvent minimizes the redissolving of the purified product.[22]

-

6. Drying: Allow the crystals to dry on the filter under vacuum for several minutes. Transfer the crystals to a watch glass and allow them to air dry completely, or dry in a vacuum oven at a temperature well below the compound's melting point.

Protocol 2: Mixed-Solvent (Antisolvent) Recrystallization

This technique is used when no single solvent has the ideal solubility properties. It involves dissolving the compound in a "good" solvent and then adding a "poor" solvent (antisolvent) in which the compound is insoluble to induce precipitation.[23]

-

1. Dissolution: Dissolve the crude aminopyridine in the minimum amount of the hot "good" solvent (e.g., ethanol, ethyl acetate).

-

2. Antisolvent Addition: While keeping the solution hot, add the "poor" solvent (antisolvent, e.g., water, hexane) dropwise with swirling until the solution becomes faintly cloudy (turbid).[23] This cloudiness indicates the point of saturation has been reached.

-

3. Clarification: Add a few drops of the hot "good" solvent to redissolve the precipitate and make the solution clear again. This ensures the crystallization process begins from a saturated solution rather than a precipitated suspension, leading to purer crystals.[23]

-

4. Crystallization, Collection, and Drying: Follow steps 3-6 from the Single-Solvent protocol. For washing, use a cold mixture of the two solvents in the same proportion that induced crystallization.

Troubleshooting Common Recrystallization Issues

| Problem | Likely Cause(s) | Suggested Solution(s) |

| No Crystals Form | 1. Too much solvent was used.[14][24]2. The solution is supersaturated but lacks nucleation sites.[14] | 1. Boil off some of the solvent to concentrate the solution and attempt to cool again.[24]2. Scratch the inside of the flask with a glass rod at the solution's surface. Add a "seed crystal" of the pure compound.[14][24] |

| "Oiling Out" (Product separates as a liquid) | 1. The boiling point of the solvent is higher than the melting point of the solute.2. The solution is too highly supersaturated, or cooled too quickly.[14]3. High concentration of impurities depressing the melting point. | 1. Re-heat the solution to dissolve the oil, add more solvent, and allow it to cool much more slowly.[14]2. If the problem persists, choose a different solvent or solvent system with a lower boiling point.[22] |

| Poor Recovery / Low Yield | 1. Too much solvent was used, leaving a significant amount of product in the mother liquor.[24]2. Premature crystallization during hot filtration.3. Washing with solvent that was not sufficiently cold. | 1. Concentrate the mother liquor (filtrate) and cool it to obtain a "second crop" of crystals. Note that this crop may be less pure.2. Ensure the filtration apparatus is pre-heated and use a slight excess of solvent before filtering.[22]3. Always use ice-cold solvent for washing.[22] |

| Colored Product (When it should be colorless) | The crude material contains colored, soluble impurities. | Add a small amount of activated charcoal to the hot solution before the hot filtration step. Caution: Do not add charcoal to a boiling solution, as it can cause violent bumping. Use sparingly, as it can also adsorb the desired product. |

Purity Assessment Post-Recrystallization

A successful recrystallization must be validated.

-

Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2°C). Impurities tend to depress and broaden the melting point range. Compare the experimental value to the literature value.

-

Thin-Layer Chromatography (TLC): Spot the crude material, the purified crystals, and the mother liquor on a TLC plate. A pure product should show a single spot, while the crude material may show multiple spots.

-

Spectroscopic Analysis (NMR, FT-IR): For definitive structural confirmation and purity assessment, techniques like ¹H NMR, ¹³C NMR, and FT-IR are essential.[25][26] The spectra of the purified product should be clean and match the expected structure.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful quantitative technique to determine purity levels with high accuracy.[6]

Conclusion

The purification of aminopyridines by recrystallization is a technique that marries empirical observation with a firm understanding of chemical principles. By systematically evaluating solvent systems based on the inherent polarity and hydrogen-bonding nature of the target molecule, researchers can design robust and efficient purification protocols. The methodologies and troubleshooting guides presented here provide a comprehensive framework for obtaining high-purity aminopyridines, a critical prerequisite for reliable and reproducible results in research, drug discovery, and materials science.

References

-

Crystal Growth & Design. Unusual Chemical Ratio, Z″ Values, and Polymorphism in Three New N-Methyl Aminopyridine–4-Nitrophenol Adducts. Available from: [Link]

-

University of York. Problems with Recrystallisations - Chemistry Teaching Labs. Available from: [Link]

-

National Institutes of Health. 2-Aminopyridines via Reaction of Pyridine N-Oxides and Activated Isocyanides. Available from: [Link]

-

Recrystallization-1.pdf. Available from: [Link]

-

ACS Publications. Solubility of 2-Aminopyridine in Acetone, Chloroform, and Ethyl Acetate. Available from: [Link]

-

Chemistry LibreTexts. 3.6F: Troubleshooting. Available from: [Link]

-

Reddit. Recrystallization pointers : r/chemistry. Available from: [Link]

-

ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Available from: [Link]

-

Solubility of Things. 4-Aminopyridine. Available from: [Link]

-

Reddit. Go-to recrystallization solvent mixtures : r/Chempros. Available from: [Link]

-

ResearchGate. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

-

Science Publishing Group. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

-

PubMed. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Available from: [Link]

- Google Patents. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology.

-

Science Publishing Group. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review. Available from: [Link]

-

University of York. Mixed-solvent recrystallisation - Chemistry Teaching Labs. Available from: [Link]

-

recrystallization.pdf. Available from: [Link]

-

Recrystallization - Part 2. Available from: [Link]

-

ACS Publications. Investigation into Solubility and Solvent Effect of 2-Aminopyridine in Different Mono-Solvents Over Temperatures from 273.15 to 313.15 K. Available from: [Link]

-

-

Crystallization. Available from: [Link]

-

-

Experiment 2: Recrystallization. Available from: [Link]

-

Organic Syntheses. 3-aminopyridine - Organic Syntheses Procedure. Available from: [Link]

-

SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. Available from: [Link]

-

National Institutes of Health. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing”. Available from: [Link]

-

Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available from: [Link]

-

MDPI. Polymorphism and the Phenomenon of Whole-Molecule Disorder Revealed in a Novel Dipodal Thiopyridine Ligand. Available from: [Link]

-

CUNY. Purification by Recrystallization. Available from: [Link]

-

National Institutes of Health. A mild, catalyst-free synthesis of 2-aminopyridines. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. article.sciencepg.com [article.sciencepg.com]

- 3. Syntheses, Complexation and Biological Activity of Aminopyridines: A Mini-Review, American Journal of Heterocyclic Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. CN104529886A - Method for separating mixed aminopyridine through crystallization and rectification coupling technology - Google Patents [patents.google.com]

- 6. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column | SIELC Technologies [sielc.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. mt.com [mt.com]

- 9. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]

- 10. web.mnstate.edu [web.mnstate.edu]

- 11. community.wvu.edu [community.wvu.edu]

- 12. pubs.acs.org [pubs.acs.org]

- 13. mdpi.com [mdpi.com]

- 14. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]

- 15. athabascau.ca [athabascau.ca]

- 16. cdn.caymanchem.com [cdn.caymanchem.com]

- 17. pubs.acs.org [pubs.acs.org]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. reddit.com [reddit.com]

- 21. Organic Syntheses Procedure [orgsyn.org]

- 22. www2.chem.wisc.edu [www2.chem.wisc.edu]

- 23. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]

- 24. chem.libretexts.org [chem.libretexts.org]

- 25. Synthesis and Fluorescent Properties of Aminopyridines and the Application in “Click and Probing” - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pdf.benchchem.com [pdf.benchchem.com]

Scale-up synthesis challenges for substituted hydroxypyridines

Application Note: Scalable Synthesis and Functionalization of Substituted Hydroxypyridines

Abstract

Substituted hydroxypyridines are privileged scaffolds in medicinal chemistry, serving as core structures for antifungals (Ciclopirox), antifibrotics (Pirfenidone), and kinase inhibitors. However, their scale-up presents a "hydra" of challenges: the thermodynamic ambiguity between pyridone and hydroxypyridine tautomers, the safety hazards of electrophilic aromatic substitution (specifically nitration), and the difficulty of purifying zwitterionic intermediates. This guide provides a rational framework for navigating these challenges, moving from mechanistic first principles to validated industrial protocols.

Part 1: The Tautomeric Challenge & Regiocontrol

The fundamental difficulty in scaling hydroxypyridine chemistry is the 2-pyridone/2-hydroxypyridine tautomeric equilibrium . Unlike simple phenols, the "hydroxyl" group here is part of a dynamic heteroaromatic system.

-

The Equilibrium: In the gas phase and non-polar solvents, the 2-hydroxypyridine (lactim) form is often favored due to aromaticity. However, in polar solvents (DMSO, DMF, Water) and the solid state, the 2-pyridone (lactam) form dominates due to a high dipole moment and intermolecular hydrogen bonding.

-

Scale-Up Implication: When alkylating these scaffolds on a kilogram scale, the choice of solvent and base dictates the product ratio (N-alkylation vs. O-alkylation).

-

N-Alkylation (Targeting the Pyridone): Favored by polar aprotic solvents (DMF, NMP) and "hard" alkali metal bases (K₂CO₃, NaH). The cation coordinates to the oxygen, shielding it, while the solvent stabilizes the dipolar transition state for nitrogen attack.

-

O-Alkylation (Targeting the Hydroxypyridine): Historically achieved with silver salts (Ag₂CO₃), which is cost-prohibitive on scale. Industrial O-alkylation relies on minimizing the dielectric constant of the solvent (e.g., Toluene/THF mixtures) or using imidate chemistry.

-

Visualizing the Divergence

Figure 1: Mechanistic divergence in hydroxypyridine alkylation driven by solvent polarity and base selection.

Part 2: Critical Process Parameters (CPP) - Safety in Functionalization

Functionalizing the pyridine ring often requires electrophilic substitution. The most hazardous operation on scale is Nitration . Hydroxypyridines are electron-rich, making them prone to multiple nitrations and oxidative decomposition.

Safety Protocol for Nitration Scale-Up:

-

Thermal Hazard Assessment: Before any scale-up >10g, Differential Scanning Calorimetry (DSC) is mandatory to identify the onset temperature of decomposition.

-

Adiabatic Rise: Calculate the Adiabatic Temperature Rise (

).[1] If -

Quenching: Nitration mixtures are often quenched into water. This is highly exothermic. The "inverse quench" (adding reaction mass to water) is preferred to control the exotherm.

Part 3: Application Protocols

Protocol A: De Novo Synthesis via Guareschi-Thorpe Condensation

Best for: Creating the hydroxypyridine core from scratch with specific substitution patterns.

Context: This "green" protocol avoids harsh cyclization agents, using ammonium carbonate as a dual nitrogen source and pH buffer. It is highly scalable due to the precipitation of the product.

Materials:

-

Ethyl acetoacetate (1.0 equiv)[2]

-

Ethyl cyanoacetate (1.0 equiv)[2]

-

Ammonium Carbonate (1.2 equiv)

-

Water (Solvent, 5 vol)

Methodology:

-

Charging: To a jacketed glass reactor, charge water (5 volumes relative to ethyl acetoacetate).

-

Reagent Addition: Add Ethyl acetoacetate and Ethyl cyanoacetate under agitation (200 RPM).

-

Buffer Addition: Add Ammonium Carbonate slowly. Note: Mild endotherm and CO₂ evolution will occur.

-

Reaction: Heat the slurry to 80°C. Hold for 4–6 hours. The mixture will become homogeneous before the product begins to precipitate as the "pyridone" tautomer.

-

IPC (In-Process Control): Monitor by HPLC (C18 column, Water/ACN gradient). Target <2% starting material.

-

Workup: Cool to 20°C. Adjust pH to 6.0 using HCl (conc.) to ensure the product is in its neutral, insoluble form.

-

Isolation: Filter the solid. Wash with cold water (2 vol) and Ethanol (1 vol) to remove unreacted esters.

-

Drying: Vacuum dry at 50°C.

Yield Expectation: 85–92% Purity: >98% (HPLC area)

Protocol B: Regioselective N-Alkylation of 2-Hydroxypyridine

Best for: Synthesizing N-substituted pyridones (e.g., Pirfenidone derivatives) while suppressing O-alkylation.

Context: To favor N-alkylation on scale without expensive catalysts, we utilize the "Hard-Soft Acid-Base" principle. We use a carbonate base in a polar aprotic solvent to maximize the "hardness" of the nitrogen nucleophile.

Materials:

-

Substituted 2-Hydroxypyridine (1.0 equiv)

-

Alkyl Halide (e.g., Methyl Iodide or Benzyl Bromide) (1.1 equiv)

-

Potassium Carbonate (K₂CO₃), milled (1.5 equiv)

-

Solvent: DMF or NMP (Reaction), Water/Ethyl Acetate (Workup)

Methodology:

-

Dissolution: Charge DMF (8 vol) and 2-Hydroxypyridine to the reactor. Stir until dissolved.

-

Base Addition: Add milled K₂CO₃. Critical: Milling increases surface area, crucial for heterogeneous reactions.

-

Temperature Set: Heat to 60°C. Stir for 30 mins to allow formation of the potassium salt (deprotonation).

-

Addition: Add Alkyl Halide dropwise over 1 hour. Caution: Exothermic.

-

Reaction: Stir at 60°C for 4 hours.

-

IPC: Check Ratio of N-alkyl vs O-alkyl.

-

Troubleshooting: If O-alkyl > 5%, increase temperature to 80°C (thermodynamic control favors N-alkyl).

-

-

Quench: Cool to 20°C. Add Water (15 vol). The N-alkyl product often precipitates; O-alkyl impurities tend to remain in the mother liquor or are oils.

-

Purification (The "Acid Wash"):

-

Dissolve crude solid in Ethyl Acetate.

-

Wash with 1M HCl. Mechanism: The N-alkyl pyridone is less basic than the O-alkyl pyridine. The O-alkyl impurity will protonate and extract into the aqueous acid layer, leaving the pure N-alkyl product in the organic layer.

-

Data Summary Table: Solvent Effects on Regioselectivity

| Solvent | Dielectric Constant | Major Product | N:O Ratio (Approx) |

| DMF | 36.7 | N-alkyl | 90:10 |

| NMP | 32.2 | N-alkyl | 92:8 |

| Acetone | 20.7 | Mixed | 60:40 |

| Toluene | 2.38 | O-alkyl | 30:70 |

Part 4: Downstream Processing & Purification Logic

Purification is the bottleneck. Hydroxypyridines are zwitterionic and often insoluble in standard organic solvents (DCM, Toluene) but too soluble in water to extract easily.

Decision Tree for Purification:

Figure 2: Logic flow for the purification of hydroxypyridine derivatives based on solubility profiles.

References

-

Development and Scale-Up of a Fully Continuous Flow Synthesis of 2-Hydroxypyridine-N-oxide. Source: ACS Organic Process Research & Development (2023). [Link][3]

-

Advanced Guareschi–Thorpe synthesis of pyridines in green buffer. Source: Royal Society of Chemistry / PMC (2023). [Link]

-

Tautomerism and Microsolvation in 2-Hydroxypyridine/2-Pyridone. Source: Journal of Physical Chemistry A (via ResearchGate). [Link]

-

Hazard Evaluation and Safety Considerations for Scale-Up of Nitration. Source: Organic Process Research & Development. [Link]

-

Regioselective Alkylation of 2-Pyridone vs 2-Hydroxypyridine. Source: Wiley Online Library (Chemistry - A European Journal). [Link]

Sources

Application Notes and Protocols for the Use of 5-Amino-2,6-dimethoxy-3-hydroxypyridine in Ammonia-Free Oxidative Hair Dye Formulations

Abstract

These application notes provide a comprehensive technical guide for researchers, cosmetic scientists, and formulation chemists on the incorporation and evaluation of 5-Amino-2,6-dimethoxy-3-hydroxypyridine as a novel coupling agent in high-performance, ammonia-free permanent hair dye systems. This document elucidates the mechanistic rationale for its use, offers detailed protocols for formulation development, and outlines robust methodologies for performance and safety evaluation. The provided workflows are designed to be self-validating, enabling formulators to systematically assess the unique color contributions and stability of this heterocyclic amine.

Introduction: The Imperative for Innovation in Oxidative Hair Dyes

Permanent hair coloring, a cornerstone of the cosmetics industry, has traditionally relied on oxidative dye chemistry facilitated by ammonia. Ammonia's primary role is to act as an alkalizing agent, swelling the hair shaft cuticle to allow dye precursors to penetrate the cortex.[1][2][3][4] However, its pungent odor and potential for hair damage have driven a significant market shift towards ammonia-free formulations.[4][5] These next-generation systems typically employ alternative alkanolamines, such as monoethanolamine (MEA) or aminomethylpropanol (AMP), to achieve the necessary alkalinity.[1][6] While effective, these alternatives present their own formulation challenges, including differences in swelling efficiency and potential for residual hair damage if not optimally formulated.[4][6]

The core of oxidative dyeing lies in the chemical reaction between primary intermediates (or precursors) and couplers, initiated by an oxidizing agent like hydrogen peroxide.[4][7][8] This reaction synthesizes large, colored molecules within the hair's cortex, resulting in a long-lasting color effect.[8][9] The choice of coupler is paramount as it dictates the final shade, hue, and color intensity. The exploration of novel couplers is thus a critical frontier in developing unique and vibrant hair colors.

5-Amino-2,6-dimethoxy-3-hydroxypyridine is a heterocyclic aromatic amine with a molecular structure poised for application as a dye coupler. Its electron-donating amino and hydroxyl groups on the pyridine ring suggest it can readily react with oxidized primary intermediates to form stable, colored indo-dyes. This document provides the foundational knowledge and practical protocols to explore its potential.

Mechanistic Rationale and Scientific Principles

The Oxidative Dyeing Process

The transformation of hair color via an oxidative dye system is a multi-step chemical process occurring within the keratinous fiber of the hair.

-

Alkalization and Swelling: The ammonia-free alkalizing agent (e.g., MEA) raises the pH of the dye mixture (typically to pH 9-10.5), causing the protective cuticle scales of the hair to lift and swell.[2][10] This creates pathways for the active ingredients to penetrate into the cortex.[1][3]

-

Oxidation and Decolorization: The developer, typically a stabilized hydrogen peroxide (H₂O₂) emulsion, serves two functions. It first lightens the hair's natural melanin pigment, creating a canvas for the new color.[4]

-

Color Formation: Simultaneously, H₂O₂ oxidizes the small, colorless primary intermediate molecules (e.g., p-phenylenediamine or toluene-2,5-diamine) into highly reactive quinone-diimines.[7]

-

Coupling Reaction: These reactive intermediates then undergo electrophilic substitution with coupler molecules, such as 5-Amino-2,6-dimethoxy-3-hydroxypyridine. This reaction forms larger, complex chromophores that are trapped within the hair cortex, providing a permanent color.[4][7]

The Role of 5-Amino-2,6-dimethoxy-3-hydroxypyridine as a Coupler

5-Amino-2,6-dimethoxy-3-hydroxypyridine (C₇H₁₀N₂O₃, M.W. 170.17 g/mol ) is hypothesized to function as a meta-aminophenol analogue, which are typically used as blue or violet couplers.[11] The specific positions of the amino, hydroxyl, and methoxy groups on the pyridine ring will influence the final color produced. The methoxy groups may serve to modulate the electron density of the ring system, potentially enhancing color stability and fastness.

Experimental Protocols

These protocols are designed to serve as a robust starting point for evaluating 5-Amino-2,6-dimethoxy-3-hydroxypyridine. Researchers should consider these as templates to be optimized.

Protocol 1: Preparation of a Model Ammonia-Free Dye Cream Base

This protocol describes the formulation of a stable oil-in-water emulsion that serves as the vehicle for the dye precursors.

Materials & Equipment:

-

Primary Emulsifier (e.g., Cetearyl Alcohol)

-

Co-emulsifier (e.g., Ceteareth-20)

-

Fatty Alcohols (e.g., Stearyl Alcohol, Oleyl Alcohol)

-

Solvent (e.g., Propylene Glycol)

-

Chelating Agent (e.g., Tetrasodium EDTA)

-

Antioxidant (e.g., Sodium Sulfite, Ascorbic Acid)

-

Alkalizing Agent (e.g., Monoethanolamine - MEA)

-

Deionized Water

-

Homogenizing mixer

-

Water bath and heating plate

-

pH meter

Procedure:

-

Oil Phase Preparation: In a primary beaker, combine the cetearyl alcohol, stearyl alcohol, oleyl alcohol, and ceteareth-20. Heat to 75-80°C with gentle stirring until all components are melted and homogenous.

-

Aqueous Phase Preparation: In a separate, larger beaker, heat the deionized water to 75-80°C. Add the propylene glycol, tetrasodium EDTA, and sodium sulfite. Stir until fully dissolved.

-

Emulsification: Slowly add the hot Oil Phase to the hot Aqueous Phase under continuous homogenization. Maintain the temperature at 70-75°C and homogenize for 15-20 minutes until a uniform, glossy white cream is formed.

-

Cool Down: Begin cooling the emulsion under gentle stirring.

-

Final Additions: At approximately 40-45°C, add the primary intermediates and the 5-Amino-2,6-dimethoxy-3-hydroxypyridine coupler (see Protocol 3.2). Mix thoroughly.

-

pH Adjustment: Add the alkalizing agent (MEA) dropwise to adjust the final pH to the target range (e.g., 9.5 - 10.5).

-

Final Volume: Add remaining deionized water to reach the final batch weight and mix until uniform.

Protocol 2: Formulation of Test Dye Creams

This protocol details the incorporation of the novel coupler into the dye base alongside a standard primary intermediate to assess its color contribution.

Table 1: Example Dye Formulations

| Ingredient | Control Formulation (wt%) | Test Formulation (wt%) | Function |

| Dye Cream Base (from 3.1) | q.s. to 100 | q.s. to 100 | Vehicle |

| Toluene-2,5-Diamine Sulfate | 1.5 | 1.5 | Primary Intermediate |

| Resorcinol | 0.5 | 0 | Standard Coupler |

| 5-Amino-2,6-dimethoxy-3-hydroxypyridine | 0 | 0.5 - 2.0 * | Novel Coupler |

| Monoethanolamine (MEA) | to pH 10.0 | to pH 10.0 | Alkalizing Agent |

*The concentration of the novel coupler should be varied to determine its optimal loading level.

Protocol 3: Hair Swatch Dyeing and Evaluation

This workflow outlines the process for applying the dye and assessing its performance on standardized hair tresses.

Materials & Equipment:

-

Standardized natural white or light blonde human hair swatches

-

20-volume (6%) cream developer

-

Dye application brush

-

Timer

-

Shampoo and conditioner for color-treated hair

-

Colorimeter or Spectrophotometer

-

Light box with standardized D65 illuminant

Procedure:

-

Preparation: Weigh the hair swatch. Prepare the final dye mixture by combining the test dye cream (from Protocol 3.2) and the 20-volume cream developer in a 1:1 ratio by weight in a non-metallic bowl.

-

Application: Immediately apply the mixture evenly to the hair swatch, ensuring complete saturation.

-

Processing: Allow the dye to process at room temperature (approx. 25°C) for 30-40 minutes.

-

Rinsing and Washing: Thoroughly rinse the swatch with lukewarm water until the water runs clear. Gently shampoo and apply conditioner. Rinse again.

-

Drying: Allow the swatch to air dry or use a hairdryer on a low heat setting.

-

Color Evaluation (Initial - T₀):

-

Visually assess the color, tone, and vibrancy in a standardized light box.

-

Quantitatively measure the color using a colorimeter, recording the CIE Lab* values. L* represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.

-

Protocol 4: Performance Testing - Wash Fastness

This protocol evaluates the durability of the color over multiple washing cycles.

Procedure:

-

Baseline Measurement: Use the T₀ colorimetric data from Protocol 3.3.

-

Washing Cycles: Subject the dyed swatches to a standardized washing procedure. For example, 10 cycles of:

-

Wet the swatch with 37°C water.

-

Apply 0.5 mL of a standard sodium laureth sulfate (SLES) shampoo and lather for 30 seconds.

-

Rinse for 30 seconds.

-

Gently squeeze out excess water and allow to dry completely.

-

-

Color Evaluation (Final - T₁₀): After 10 wash cycles, repeat the colorimetric measurements (L, a, b*).

-

Analysis: Calculate the total color change (ΔE) using the formula: ΔE = √[(L₁₀ - L₀)² + (a₁₀ - a₀)² + (b₁₀ - b₀)²] A lower ΔE* value indicates better wash fastness.

Visualization of Key Processes

Oxidative Hair Dyeing Workflow

The following diagram illustrates the overall experimental process for evaluating a novel dye coupler.

Caption: Experimental workflow for formulating and testing hair dyes.

Simplified Mechanism of Color Formation

This diagram shows the core chemical reaction pathway in oxidative dyeing.

Caption: Simplified reaction pathway for oxidative hair color formation.

Safety and Handling

5-Amino-2,6-dimethoxy-3-hydroxypyridine, like other aromatic amines used in hair dyes, should be handled with care. A Safety Data Sheet (SDS) should be consulted before use.[12][13][14] A safety assessment for the related compound 2-Amino-3-hydroxypyridine indicates it is safe for use in hair dye formulations at specified concentrations but can be an eye irritant.[15][16]

Core Safety Precautions:

-

Work in a well-ventilated area or fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Prevent skin and eye contact.

-

Conduct a patch test to assess skin sensitization potential before any human application.[17][18]

Conclusion and Future Directions

The protocols and scientific background provided in this document establish a comprehensive framework for the evaluation of 5-Amino-2,6-dimethoxy-3-hydroxypyridine as a novel coupler in ammonia-free hair dye systems. By systematically following the formulation, application, and testing procedures, researchers can determine the specific color attributes (shade, intensity, longevity) imparted by this molecule. Further studies should focus on optimizing the primary intermediate-to-coupler ratio, evaluating its performance in combination with other couplers for shade variation, and conducting comprehensive safety and stability testing.[17][18][19] This rigorous approach will enable the development of innovative and differentiated hair color products that meet the evolving demands of the market for high-performance, gentle formulations.

References

-

ResearchGate. Proposed mechanism of oxidative hair dye formation.[Link]

-

Cosmetic Science. Hair Dye Products in Cosmetic Science.[Link]

-

Oreate AI Blog. Understanding Oxidative Hair Color: The Science Behind Vibrant Shades.[Link]

-

hair-shop.com. Alkalizing Agents – Beauty Guide.[Link]

-

COSMILE Europe. Alkalising agents / Acids / Neutralising agents – Substancegroup.[Link]

-

CosmeticOBS. Colour formation mechanism during the application of a hair dye oxidation.[Link]

-

Compound Interest. The Chemistry of Permanent Hair Dyes.[Link]

-

My Hair Science. Oxidative Hair Coloring: A Natural Alternative to Harsh Dyes.[Link]

-

Quora. Is there safer replacement for ammonia on hair dye?[Link]

-

Protheragen. Hair Dye Test.[Link]

-

Schwarzkopf Professional. IGORA ® ZERO AMM Ammonia-Free Color Creme.[Link]

-

Techniques de l'Ingénieur. Performance tests.[Link]

-

CD Formulation. Hair Dye Test.[Link]

-

Naturally Drenched. Why is pH important for color treated hair?[Link]

- Google Patents.

-

L'Oréal Professionnel. Should you switch to ammonia free hair colour?[Link]

-

Color Naturel. Ammonia Free Hair Dye.[Link]

-

Revlon Professional. Ammonia-Free Hair Color - Benefits and Why To Use it in Your Salon.[Link]

-

The Shade. Permanent Hair Colour without Ammonia, PPD, Parabens and Phthalates.[Link]

-

Hair.com By L'Oréal. Ammonia-Free Hair Dye: A Colorist Weighs the Pros and Cons.[Link]

-

Cosmopolitan. 11 best natural hair dyes 2025 | Tried and tested.[Link]

-

L'Oréal Paris. Our Best Ammonia-Free Hair Dyes for Healthy-Looking, Gorgeous Color.[Link]

-

Daji Belle. Hair Dye Color Durability Test.[Link]

-

gsrs. 5-AMINO-2,6-DIMETHOXY-3-HYDROXYPYRIDINE.[Link]

-

CarasaLab. Hair Dye Lab.[Link]

-

Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.[Link]

- Google Patents. CN105175321A - Synthesis method of 2-amino-5-hydroxypyridine.

-

MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine.[Link]

-

PrepChem.com. Synthesis of 5-amino-2,4,6-trihydroxy-pyrimidine.[Link]

-

CIR Safety. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics.[Link]

-

CIR Safety. Safety Assessment of 2-Amino-3-Hydroxypyridine as Used in Cosmetics (2014).[Link]

- Google Patents.

-

National Environmental Research Institute, Denmark. Precursors of oxidative hair dyes in hair colouring formulations.[Link]

-

Asian Journal of Chemistry. Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation.[Link]

-

PubMed. Dyeing behaviours of amino heterocyclic compounds as blue oxidative hair dye precursors applied to keratin fibres.[Link]

-

AA Blocks. 1211525-91-5 | 5-Amino-3-methoxy-2-methylpyridine.[Link]

Sources

- 1. cosmeticscience.net [cosmeticscience.net]

- 2. hair-shop.com [hair-shop.com]

- 3. cosmileeurope.eu [cosmileeurope.eu]

- 4. compoundchem.com [compoundchem.com]

- 5. lorealprofessionnel.co.uk [lorealprofessionnel.co.uk]

- 6. quora.com [quora.com]

- 7. researchgate.net [researchgate.net]

- 8. Colour formation mechanism during the application of a hair dye oxidation | in-cosmetics Connect [connect.in-cosmetics.com]

- 9. Understanding Oxidative Hair Color: The Science Behind Vibrant Shades - Oreate AI Blog [oreateai.com]

- 10. naturallydrenched.com [naturallydrenched.com]

- 11. GSRS [gsrs.ncats.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. cir-safety.org [cir-safety.org]

- 16. cir-safety.org [cir-safety.org]

- 17. Hair Dye Test - Protheragen [protheragen.ai]

- 18. ▷ Hair Dye Lab | CarasaLab [carasalab.com]

- 19. Hair Dye Test - CD Formulation [formulationbio.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Amino-2,6-dimethoxy-3-hydroxypyridine

Welcome to the technical support guide for the synthesis of 5-Amino-2,6-dimethoxy-3-hydroxypyridine. This resource is designed for researchers, chemists, and drug development professionals who may be encountering challenges, particularly low yields, in this multi-step synthesis. We will explore common issues in a question-and-answer format, providing not just solutions, but the chemical reasoning behind them to empower your experimental design.

A frequent and efficient route to this target molecule involves the reduction of a nitropyridine precursor. Therefore, much of our troubleshooting will focus on the critical final step: the reduction of 5-nitro-2,6-dimethoxy-3-hydroxypyridine.

Frequently Asked Questions (FAQs)

Q1: My overall yield is significantly lower than expected. What is a systematic way to identify the problematic step?

A1: A low overall yield in a multi-step synthesis is a common challenge. A systematic approach is crucial to avoid wasting time and resources. We recommend a stepwise validation process.

Expert Insight: Do not assume the final step is the only issue. A minor impurity or a slightly reduced yield in an early step can have a cascading effect, inhibiting later reactions or complicating purifications.

Start by validating each step of your synthetic sequence. Before proceeding to the next reaction, ensure the purity and yield of your intermediate are satisfactory.

Below is a logical workflow for systematically troubleshooting your synthesis.

Caption: General Troubleshooting Workflow for Multi-Step Synthesis.

Q2: The final nitro group reduction is incomplete or fails entirely. What are the most reliable methods and how can I optimize them?

A2: The reduction of an aromatic nitro group is a cornerstone of amine synthesis, but its efficiency is highly dependent on the substrate and chosen methodology.[1] The electron-rich nature of the substituted pyridine ring can sometimes complicate standard procedures.

Expertise & Experience: In our experience, incomplete reduction is often due to catalyst deactivation, insufficient reducing agent, or poor substrate solubility. The choice of reducing agent is critical and should be tailored to the functional groups present in the molecule.

Here is a comparison of common reduction methods with troubleshooting insights:

| Method | Reducing Agent(s) | Typical Conditions | Advantages | Common Issues & Solutions |

| Catalytic Hydrogenation | H₂ gas, Pd/C, Pt/C, or Raney Ni | 1-4 atm H₂, RT-50°C, Solvents: EtOH, MeOH, THF, EtOAc | Clean workup, high yields. | Catalyst Poisoning: Sulfur or halide impurities can poison the catalyst. Solution: Pretreat starting material with activated carbon. Use a poisoned catalyst like Lindlar's catalyst if other reducible groups are present.[2]Low Solubility: Substrate must be fully dissolved. Solution: Use a co-solvent like THF or gently heat the reaction.[3] |

| Metal/Acid Reduction | SnCl₂·2H₂O / conc. HCl | 0°C to 40°C, often in EtOH or concentrated acid | Tolerant of many functional groups, reliable. | Incomplete Reaction: Insufficient acid or tin salt. Solution: Ensure at least 3-4 equivalents of SnCl₂ are used. Monitor by TLC.Difficult Workup: Formation of tin salts can complicate isolation. Solution: Basify the reaction mixture to pH > 8 to precipitate tin oxides, then filter before extraction.[2] |

| Transfer Hydrogenation | Hydrazine (N₂H₄) or Ammonium Formate / Pd/C, Fe/NH₄Cl | Reflux in EtOH or MeOH | Avoids use of H₂ gas, generally mild and effective.[4] | Side Reactions: Hydrazine can sometimes form hydrazones or other byproducts. Solution: Maintain strict temperature control and monitor reaction progress closely.[5] Ensure complete transfer of the reducing agent. |

Protocol: Small-Scale Test Reaction for Optimizing Nitro Reduction

-

Setup: In three separate vials, place 50 mg of your nitro-precursor.

-

Vial 1 (Pd/C): Add 1 mL THF to dissolve the substrate. Add 5 mg of 10% Pd/C. Seal the vial, purge with N₂, then introduce H₂ (balloon pressure). Stir vigorously at room temperature.

-

Vial 2 (SnCl₂): Add 1 mL of concentrated HCl. Cool to 0°C. Add 150 mg of SnCl₂·2H₂O portion-wise. Allow to warm to room temperature and stir.

-

Vial 3 (Fe/NH₄Cl): Add 1 mL of EtOH and 0.5 mL of water. Add 100 mg of iron powder and 50 mg of NH₄Cl. Heat to reflux (approx. 80°C).

-

Monitoring: After 1, 2, and 4 hours, take a small aliquot from each vial, quench appropriately, and spot on a TLC plate to assess the consumption of starting material and the appearance of the product spot. This allows you to quickly identify the most promising conditions for a larger scale reaction.

Q3: My TLC plate shows the disappearance of the starting material, but multiple new spots have appeared instead of a clean product spot. What are these byproducts?

A3: The formation of multiple byproducts points to side reactions or the presence of stable intermediates. In the context of nitro reduction, the pathway from a nitro group (-NO₂) to an amine (-NH₂) is not a single step and involves intermediates.

Causality: The reduction proceeds through nitroso (-NO) and hydroxylamine (-NOH) intermediates.[4] If the reaction stalls or if conditions are not optimal, these intermediates can accumulate or react with each other to form dimeric species like azo (-N=N-) or azoxy (-N=N⁺-O⁻) compounds.

Caption: Simplified Nitro Reduction Pathway and Potential Side Reactions.

Troubleshooting Steps:

-

Ensure a Sufficient Excess of Reducing Agent: Starving the reaction of the reducing agent is a primary cause of intermediate accumulation. Increase the equivalents of your reducing agent (e.g., SnCl₂, H₂, hydrazine) by 20-30% and observe the effect.

-

Increase Reaction Time or Temperature: Some hydroxylamine intermediates are stubborn and require more forcing conditions to be fully reduced to the amine.[5] Increase the reaction time or temperature incrementally (e.g., from RT to 40°C) while monitoring by TLC.

-

Check pH: For metal-based reductions, maintaining a strongly acidic environment is critical to favor the complete reduction pathway.

Q4: I suspect my product is degrading during workup and purification. How can I protect it?

A4: The target molecule, 5-Amino-2,6-dimethoxy-3-hydroxypyridine, contains an aminophenol-like moiety. This functional group is highly susceptible to oxidation, which can occur upon exposure to air (oxygen), especially under basic conditions or in the presence of trace metal impurities. This degradation often results in the formation of colored, polymeric materials, leading to a significant loss of yield and purity.

Self-Validating Protocol for Workup:

-

Degas Solvents: Before use, sparge all aqueous solutions and organic solvents for workup and chromatography with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.

-

Perform Workup Under Inert Atmosphere: Conduct all extractions and filtrations under a blanket of nitrogen or argon. This minimizes contact with atmospheric oxygen.

-

Acidic Extraction: After quenching the reaction, perform the initial aqueous washes under slightly acidic conditions (pH 4-5). The protonated aminopyridine salt is generally much more stable against oxidation than the free base.

-

Minimize Exposure to Base: If you need to isolate the free base, keep the time it is exposed to basic conditions (e.g., during an extraction with sodium bicarbonate) to an absolute minimum. Work quickly and at low temperatures (0-5°C).

-

Use of Antioxidants: Consider adding a small amount of a reducing agent like sodium dithionite or sodium sulfite to your aqueous layers during workup to scavenge any dissolved oxygen or nascent oxidizing species.

-

Purification Strategy:

-

Chromatography: If column chromatography is necessary, use deoxygenated solvents. Sometimes, a quick plug filtration through silica gel is preferable to a long column run.

-

Crystallization: This is often the best method for both purification and long-term stability. Attempt to crystallize the product from a suitable solvent system immediately after initial isolation. Cation-exchange chromatography can also be an effective purification method for amino-containing compounds.[6]

-

By implementing these steps, you create a self-validating system where the product is protected at every stage, thus confirming whether degradation during isolation was the primary cause of low yield.

References

-

Yadav, V. K., & Sriram, M. (2006). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]

-

Novara, C., & Corpet, M. (2022). Recent Developments in the Reduction of Aromatic and Aliphatic Nitro Compounds to Amines. Organic Process Research & Development, 26(7), 1893–1913. Available at: [Link]

-

Upadhyay, R., et al. (2023). Selective and sustainable nitro reduction and reductive N-alkylation using a recyclable V2O5/TiO2 catalyst for amine synthesis. Materials Advances, 4(15), 3163-3171. Available at: [Link]

-

Pearson Education. (n.d.). Side-Chain Reactions of Substituted Pyridines. Pearson+. Available at: [Link]

-

Chempanda. (n.d.). Pyridines deep dive: Applications and side effects. Chempanda Blog. Available at: [Link]

-

University of Leeds. (n.d.). Pyridines: properties, syntheses & reactivity. Available at: [Link]

-

Baran, P. S. (2004). Pyridine Synthesis: Cliff Notes. Baran Lab, Scripps Research. Available at: [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine. Available at: [Link]

-

Lee, Y. C., & Lee, Y. C. (1990). Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography. Analytical Biochemistry, 188(2), 259-264. Available at: [Link]

-

Global Substance Registration System (GSRS). 5-AMINO-2,6-DIMETHOXY-3-HYDROXYPYRIDINE. Available at: [Link]

-

Zhang, L., et al. (2016). Synthesis of 2-Amino-5-hydroxypyridine via Demethoxylation. Asian Journal of Chemistry, 28(2), 479-480. Available at: [Link]

- Patel, S. R., et al. (2007). Process for producing 2,3-diamino-6-methoxypyridine. U.S. Patent No. 7,256,295 B2.

- Li, J., et al. (2015). Synthesis method of 2-amino-5-hydroxypyridine. Chinese Patent No. CN105175321A.

-

Wang, P.-C., et al. (2012). A simple method for preparing 2, 6-diamino-3, 5-dinitropyridine-1-oxide. ResearchGate. Available at: [Link]

-

ResearchGate. (2013). What is the best way of reducing the nitro group, without affecting the 3-ethoxy substituted Benzisoxazoles? Available at: [Link]

-

Reddit. (2023). my nitro refuses to be reduced. r/Chempros. Available at: [Link]

- Pifferi, G., & Vago, R. (1999). Process for the purification of an aminoalcohol. U.S. Patent No. 5,866,719A.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. reddit.com [reddit.com]

- 4. Selective and sustainable nitro reduction and reductive N -alkylation using a recyclable V 2 O 5 /TiO 2 catalyst for amine synthesis - Materials Advances (RSC Publishing) DOI:10.1039/D5MA00711A [pubs.rsc.org]

- 5. mdpi.com [mdpi.com]

- 6. Purification of 2-aminopyridine derivatives of oligosaccharides and related compounds by cation-exchange chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: Stability & Impurity Profiling for CAS 104333-03-1

Molecule Identification & Critical Disambiguation

Before proceeding with degradation analysis, it is vital to resolve a common database conflict associated with this CAS number.

-

Primary Identity: 3-Amino-2,6-dimethoxy-5-hydroxypyridine (also known as 3-Amino-2,6-dimethoxy-5-pyridinol).

-

Functional Class: Oxidative hair dye precursor (Coupler/Primary Intermediate).

-

Regulatory Status: PROHIBITED in the European Union (Annex II of Regulation (EC) No 1223/2009, Entry 1309/1310 context).

-

Common Database Error: You may see this CAS listed as 5-Hydroxy-1,4-benzodioxane in some regulatory annexes due to historical transcription errors. This is incorrect. If your mass spectrum shows a parent ion of ~170.17 Da (M+H), you are working with the pyridine derivative, not the benzodioxane (MW ~152 Da).

Degradation Pathways: The "Why" and "How"

As an aminopyridinol , CAS 104333-03-1 is chemically labile. It possesses both an electron-rich pyridine ring and oxidizable amine/hydroxyl groups. Its "degradation" is often indistinguishable from its intended mechanism of action (oxidative coupling), making stability profiling difficult.

Pathway A: Oxidative Coupling (dominant)

Upon exposure to air, light, or trace metals, the molecule undergoes auto-oxidation.

-

Mechanism: The para-amino-hydroxy motif facilitates the formation of a Quinone Imine intermediate.

-

Result: This reactive intermediate rapidly couples with unreacted parent molecules or itself to form Azo dimers , Phenazines , or substituted Biphenyls .

-

Visual Indicator: Samples turn from off-white/beige to dark brown or black (formation of melanin-like polymers).

Pathway B: Hydrolysis (Secondary)

The methoxy groups at positions 2 and 6 are susceptible to hydrolysis, particularly under acidic stress.

-

Mechanism: Acid-catalyzed nucleophilic substitution (demethylation).

-

Result: Conversion of methoxy groups to hydroxyls, leading to Pyridone tautomers.

Visualizing the Degradation Logic

Figure 1: Primary degradation pathways.[1] The oxidative route (Red/Yellow) leads to polymerization, while the hydrolytic route (Green) leads to discrete demethylated species.

Troubleshooting Guide & FAQs

Scenario 1: LC-MS Identification Issues

Q: I see a peak at [M+H]+ 171, but also a significant peak at [M+H]+ 157. Is this an impurity? A: Yes. This is likely the monodemethylated degradant .

-

Cause: Acidic mobile phases (e.g., 0.1% Formic Acid) can induce hydrolysis if the sample sits in the autosampler for extended periods, or it may be a synthesis impurity.

-

Verification: Check the fragmentation pattern. The loss of 14 Da (CH2) is characteristic of demethylation.

-

Fix: Prepare samples in neutral solvents (Acetonitrile/Water 50:50) and inject immediately. Avoid storing in acidic diluents.

Q: My main peak is disappearing, but I don't see stoichiometric formation of new peaks. Where is the mass balance? A: You are likely experiencing oxidative polymerization .

-

Explanation: The Quinone Imine intermediates polymerize into high-molecular-weight species (oligomers) that may:

-

Precipitate out of solution (check your vial filter).

-

Elute in the column void volume or remain stuck on the column (requires strong wash).

-

Not ionize well in ESI+.

-

-

Protocol: Check UV absorbance at 400-600 nm. The polymers are often chromophores (colored), whereas the parent absorbs in the UV range (254/280 nm).

Scenario 2: Sample Preparation & Handling

Q: The standard turned brown within hours of weighing. Is it still usable? A: No.

-

Reason: The color change indicates significant formation of quinoid oxidation products. These act as radical initiators, accelerating further degradation.

-

Prevention:

-

Store the solid under Argon/Nitrogen at -20°C.

-

Use amber glassware.

-

Add an antioxidant (e.g., Ascorbic Acid or Sodium Metabisulfite) to the sample solvent only if it does not interfere with your chromatography.

-

Analytical Reference Data

Use the table below to assign peaks in your LC-MS chromatogram.

| Compound Identity | Approx. RT (Relative) | [M+H]+ (m/z) | Key Fragments (MS2) | Mechanism of Formation |

| Parent (CAS 104333-03-1) | 1.00 | 171.08 | 156, 140, 125 | N/A |

| Demethylated Impurity | 0.85 (More Polar) | 157.06 | 142, 129 | Hydrolysis of -OCH3 |

| Quinone Imine | Unstable (Transient) | 169.06 | - | Oxidation (-2H) |

| Azo Dimer | > 1.5 (Late Eluting) | 339.12 | 171, 153 | Oxidative Coupling |

| N-Oxide | 0.90 | 187.08 | 171 (-O) | Oxidation of Pyridine N |

Experimental Protocol: Forced Degradation (Stress Testing)

To validate your method, perform the following stress tests. Note the specific handling for the "Oxidation" step due to the molecule's high reactivity.

-

Acid Stress: Dissolve 1 mg/mL in 0.1 N HCl. Heat at 60°C for 2 hours.

-

Target: Look for the m/z 157 peak.

-

-

Oxidative Stress: Dissolve 1 mg/mL in 3% H2O2. Keep at Room Temperature for 30 mins.

-

Warning: Do not heat. This molecule will degrade violently (turn black) with peroxide and heat.

-

Target: Look for m/z 187 (N-Oxide) and broad polymer peaks.

-

-

Photostability: Expose solid powder to 1.2 million lux hours (ICH Q1B).

-

Target: Discoloration confirms sensitivity. Dissolve and check for dimers.

-

References

-

European Commission. (2009).[2] Regulation (EC) No 1223/2009 of the European Parliament and of the Council on cosmetic products (Annex II - List of substances prohibited in cosmetic products).Link

-

Scientific Committee on Consumer Safety (SCCS). (2010). Opinion on reaction products of oxidative hair dye ingredients formed during hair dyeing processes.[3] SCCS/1311/10.[3] Link

-

PubChem Database. (n.d.). Compound Summary for CAS 104333-03-1 (3-Amino-2,6-dimethoxy-5-hydroxypyridine).Link(Note: Verify chemical structure visually as some databases mislink the CAS).

Sources

Technical Support Center: Minimizing Skin Sensitization Potential of Pyridine-Based Dye Couplers

Welcome to the technical support center for researchers, scientists, and drug development professionals working with pyridine-based dye couplers. This guide is designed to provide in-depth, practical solutions and foundational knowledge to help you anticipate, troubleshoot, and ultimately minimize the skin sensitization potential of your compounds.

I. Frequently Asked Questions (FAQs): The Fundamentals

This section addresses the core principles underlying the sensitization potential of pyridine-based dye couplers.

Question 1: Why are some pyridine-based dye couplers potent skin sensitizers?

The skin sensitization potential of a chemical is fundamentally linked to its ability to react with skin proteins, a process known as haptenation.[1] Pyridine-based dye couplers, particularly those with electron-withdrawing substituents, can be electrophilic. This electrophilicity makes them reactive towards nucleophilic residues (like cysteine and lysine) in skin proteins.[2][3] This covalent binding forms a hapten-protein conjugate, which can be recognized as foreign by the immune system, initiating an allergic response.[4][5]